Bienvenue dans la boutique en ligne BenchChem!

(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Physicochemical profiling Medicinal chemistry Lead optimization

The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851801-52-0, MF C₁₈H₁₇ClN₂OS, MW 344.86 g/mol, InChI Key YYLUHUJMQZOGLF-UHFFFAOYSA-N) belongs to the 2-thio-substituted-4,5-dihydro-1H-imidazol-1-yl methanone class. This scaffold incorporates a 4-chlorobenzyl thioether at the imidazoline 2-position and an o-tolyl methanone at the N1-position, placing it within a family of compounds disclosed in patent literature as possessing immunomodulating and cytokine-release-inhibiting activity , as well as p38 MAP kinase inhibitory potential.

Molecular Formula C18H17ClN2OS
Molecular Weight 344.86
CAS No. 851801-52-0
Cat. No. B2820117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
CAS851801-52-0
Molecular FormulaC18H17ClN2OS
Molecular Weight344.86
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H17ClN2OS/c1-13-4-2-3-5-16(13)17(22)21-11-10-20-18(21)23-12-14-6-8-15(19)9-7-14/h2-9H,10-12H2,1H3
InChIKeyYYLUHUJMQZOGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851801-52-0): Procurement-Grade Structural and Pharmacological Baseline


The compound (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851801-52-0, MF C₁₈H₁₇ClN₂OS, MW 344.86 g/mol, InChI Key YYLUHUJMQZOGLF-UHFFFAOYSA-N) belongs to the 2-thio-substituted-4,5-dihydro-1H-imidazol-1-yl methanone class . This scaffold incorporates a 4-chlorobenzyl thioether at the imidazoline 2-position and an o-tolyl methanone at the N1-position, placing it within a family of compounds disclosed in patent literature as possessing immunomodulating and cytokine-release-inhibiting activity [1], as well as p38 MAP kinase inhibitory potential [2]. The compound is supplied as a research-grade building block with typical purity ≥95% and is intended exclusively for non-human research applications .

Why Generic Substitution of 2-Thio-Substituted Dihydroimidazole Methanones Is Not Supported by SAR Data for CAS 851801-52-0


The 2-thio-substituted dihydroimidazole methanone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substituent variation at both the benzylthio 2-position and the N1-methanone aryl group [1]. The 4-chlorobenzyl thioether moiety present in CAS 851801-52-0 introduces electron-withdrawing character, enhanced lipophilicity, and potential halogen-bonding capability that are absent in the 2-methylbenzyl analog (CAS 851800-98-1) or the unsubstituted benzylthio variant . Patent disclosures covering this compound class explicitly demonstrate that even positional isomerism (e.g., 3-chloro vs. 4-chloro substitution on the benzyl ring) yields compounds with substantially divergent cytokine-release-inhibitory profiles [1]. Consequently, interchanging CAS 851801-52-0 with a close structural analog without confirmatory biological data risks introducing uncontrolled variables into experimental protocols.

Quantitative Differentiation Evidence for (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851801-52-0) vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 2-Methylbenzyl Analog (CAS 851800-98-1)

The target compound (CAS 851801-52-0) possesses a 4-chlorobenzyl thioether substituent, conferring a molecular weight of 344.86 g/mol (C₁₈H₁₇ClN₂OS) . The closest commercially cataloged analog, (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851800-98-1), bears a 2-methylbenzyl group instead and has a molecular weight of 324.4 g/mol (C₁₉H₂₀N₂OS), a ~6.3% lower mass . The replacement of —CH₃ with —Cl increases calculated logP (estimated ΔclogP ≈ +0.3 to +0.6 units based on the aromatic substituent constant π(Cl) = +0.71 vs. π(CH₃) = +0.56), enhancing membrane permeability potential [1]. This physicochemical divergence means the two compounds are not interchangeable in cell-based or in vivo assays where passive diffusion and target engagement are influenced by lipophilicity.

Physicochemical profiling Medicinal chemistry Lead optimization

Electronic Effects: 4-Chloro Electron-Withdrawing vs. 2-Methyl Electron-Donating Substituent on Benzylthio Group

The 4-chloro substituent on the benzylthio group of CAS 851801-52-0 exerts a Hammett σₚ value of +0.23 (electron-withdrawing), whereas the 2-methyl substituent in CAS 851800-98-1 has a σₘ value of -0.07 (weakly electron-donating) [1]. This electronic difference modulates the electron density at the thioether sulfur and the imidazoline ring, which in turn affects hydrogen-bond acceptor strength at N3 and potential sulfur-mediated interactions with kinase ATP-binding pockets [2]. The 4-chloro substituent further provides a halogen-bond donor site capable of engaging backbone carbonyl oxygens in target proteins, a specific interaction geometry absent in the methyl-substituted analog [3]. These electronic features are consistent with SAR trends observed across 2-thio-substituted imidazole p38α MAP kinase inhibitors, where aryl substitution on the thioether profoundly influences IC₅₀ values [2].

Electronic structure SAR Enzyme inhibition

Class-Level Evidence: 2-Thio-Substituted Dihydroimidazoles as Cytokine-Release Inhibitors and p38 MAP Kinase Modulators

The 2-thio-substituted dihydroimidazole scaffold, to which CAS 851801-52-0 belongs, is validated in patent disclosures as possessing immunomodulating and cytokine-release-inhibiting activity [1]. Specifically, compounds of Formula I in Indian Patent 209669 (which encompasses the 2-(4-chlorobenzylthio)-4,5-dihydroimidazole core) demonstrate inhibition of TNF-α and IL-1β release from stimulated human peripheral blood mononuclear cells (PBMCs) [1]. Furthermore, the Laufer and Koch (2008) study on 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-substituted imidazoles established that the 2-thioether moiety engages the phosphate/ribose binding pocket of p38 MAP kinase, with IC₅₀ values in the low nanomolar to micromolar range depending on the thioether substituent [2]. While compound-specific IC₅₀ data for CAS 851801-52-0 are not yet available in the public domain, the structural elements present (4-chlorobenzyl thioether, o-tolyl methanone) are consistent with productive binding interactions at both cytokine-release and kinase targets based on patent SAR disclosures [1].

Immunomodulation Kinase inhibition Inflammation

Positional Isomer Differentiation: 4-Chlorobenzyl (CAS 851801-52-0) vs. 3-Chlorobenzyl Analog and Implications for Target Engagement

The 4-chloro substitution pattern of the benzylthio group in CAS 851801-52-0 is predicted to produce binding interactions distinct from those of the 3-chlorobenzyl isomer, (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone . The 4-chloro orientation extends the chlorine atom along the molecular axis para to the methylene linker, favoring linear halogen-bond contacts with target protein backbone carbonyls at distances of ~3.0–3.3 Å [1]. In contrast, the 3-chloro isomer positions the halogen meta to the linker, producing an angular approach vector that alters the geometry of potential halogen-bond interactions [1]. Published SAR data on analogous imidazole-based CYP11B1/11B2 inhibitors demonstrate that 4-chlorobenzyl vs. 3-chlorobenzyl positional isomerism can shift IC₅₀ values by factors of 2- to 10-fold, depending on the target [2]. Although direct IC₅₀ comparison data for these specific dihydroimidazole positional isomers is not publicly available, the precedent supports the expectation of differentiated biological activity.

Positional isomerism Receptor binding Selectivity

N1-Acyl Substitution: o-Tolyl Methanone vs. p-Tolyl Methanone and Cyclopentyl Methanone Analogs

CAS 851801-52-0 incorporates an ortho-tolyl (2-methylphenyl) methanone at the N1 position of the dihydroimidazole ring . The ortho-methyl group introduces steric hindrance adjacent to the carbonyl, restricting rotation about the N1–C(O) bond and biasing the conformational ensemble toward a specific orientation of the aryl ring relative to the imidazoline core [1]. The para-tolyl analog, (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone, lacks this ortho steric constraint, permitting greater rotational freedom and a distinct spatial presentation of the tolyl group . The cyclopentyl methanone analog replaces the aromatic acyl group entirely with an aliphatic one, abolishing π-stacking interactions with target proteins . These conformational and steric differences can influence binding pocket complementarity, as demonstrated in MDM2-p53 inhibitor SAR where ortho-substituted N-acyl imidazolines exhibit distinct binding modes from para-substituted or aliphatic acyl variants [1].

Acyl substitution SAR Steric effects Conformational analysis

Highest-Confidence Research and Industrial Application Scenarios for (2-((4-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone (CAS 851801-52-0)


Structure-Activity Relationship (SAR) Probe for 2-Thio-Substituted Imidazoline Cytokine Inhibitors

CAS 851801-52-0 serves as a structurally defined SAR probe within the 2-thio-substituted dihydroimidazole chemotype disclosed in Indian Patent 209669 and US Patent Application US20090270462 as possessing immunomodulating and cytokine-release-inhibiting activity [1]. Its unique combination of a 4-chlorobenzyl thioether (electron-withdrawing, halogen-bond donor) and an o-tolyl methanone (conformationally restricted by ortho-methyl steric hindrance) provides a distinct electronic and steric profile not represented by the 2-methylbenzyl analog (CAS 851800-98-1) or the p-tolyl analog [2]. Researchers investigating the SAR of TNF-α or IL-1β release inhibition from human PBMCs can use this compound to probe the contribution of para-chloro substitution and ortho-tolyl conformational restriction to cytokine-suppressive potency.

p38 MAP Kinase Inhibitor Fragment-Based or Scaffold-Hopping Programs

The 4,5-dihydroimidazole core with a 2-thioether substituent has been validated by Laufer and Koch (2008) as a scaffold capable of engaging the phosphate/ribose binding pocket of p38 MAP kinase, with the thioether substituent critically influencing inhibitory potency [1]. CAS 851801-52-0, bearing a 4-chlorobenzyl thioether, offers a fragment-like entry point for medicinal chemistry teams pursuing p38α/p38β inhibitor development or scaffold-hopping from the more elaborated 4-aryl-5-heteroaryl-2-thioimidazole series [1]. Its o-tolyl methanone N1-substituent provides a vector for further functionalization via electrophilic aromatic substitution or directed C–H activation chemistry, enabling library synthesis for kinase selectivity profiling [2].

Halogen-Bonding Probe in Structural Biology and Computational Chemistry Studies

The 4-chlorobenzyl substituent of CAS 851801-52-0 presents a chlorine σ-hole suitable for halogen-bond donor interactions with Lewis-basic sites in protein binding pockets, as characterized by Wilcken et al. (2013) [1]. This compound can be employed as a tool ligand in X-ray crystallography or cryo-EM studies to map halogen-bond acceptor hotspots within kinase ATP-binding sites or cytokine-modulatory protein targets [1]. Comparative analysis against the 2-methylbenzyl analog (CAS 851800-98-1), which lacks halogen-bond donor capability but retains similar steric bulk, enables deconvolution of halogen-bond contributions from hydrophobic packing effects in binding free-energy calculations [2].

Metabolic Stability Benchmarking of Chlorinated vs. Methylated Benzylthio Imidazolines

The presence of the 4-chloro substituent on the benzylthio group of CAS 851801-52-0, as opposed to the 2-methyl group in CAS 851800-98-1, is predicted to alter oxidative metabolism profiles in liver microsome assays [1]. The chlorine atom blocks a potential site of CYP450-mediated aromatic hydroxylation, while simultaneously increasing lipophilicity (ΔclogP ≈ +0.3 to +0.6) which may affect metabolic clearance rates [2]. Researchers conducting in vitro ADME profiling can use this compound alongside the 2-methylbenzyl analog to benchmark the impact of Cl-for-CH₃ substitution on intrinsic clearance (CLint) and metabolite identification, generating data directly relevant to lead optimization triage decisions for immunomodulatory imidazole programs [1].

Quote Request

Request a Quote for (2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.